molecular formula C12H14N2OS B12516794 N,N,5-trimethyl-2-pyrrol-1-ylthiophene-3-carboxamide

N,N,5-trimethyl-2-pyrrol-1-ylthiophene-3-carboxamide

Cat. No.: B12516794
M. Wt: 234.32 g/mol
InChI Key: XUDKFXAEOZWLGR-UHFFFAOYSA-N
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Description

N,N,5-trimethyl-2-pyrrol-1-ylthiophene-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrole derivatives. Pyrrole is a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a thiophene ring, which is a sulfur-containing five-membered aromatic ring, and a carboxamide group. The combination of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,5-trimethyl-2-pyrrol-1-ylthiophene-3-carboxamide can be achieved through several synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction between 2,5-dimethoxytetrahydrofuran and various amines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields.

Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups and provides a versatile approach to synthesizing pyrrole derivatives.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieving high yields and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N,N,5-trimethyl-2-pyrrol-1-ylthiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the carboxamide group.

Scientific Research Applications

N,N,5-trimethyl-2-pyrrol-1-ylthiophene-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,5-trimethyl-2-pyrrol-1-ylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N,N,5-trimethyl-2-pyrrol-1-ylthiophene-3-carboxamide can be compared with other pyrrole derivatives and thiophene-containing compounds:

    Pyrrole Derivatives: Compounds such as N-methylpyrrole and N-phenylpyrrole share similar structural features but differ in their functional groups and biological activities.

    Thiophene-Containing Compounds: Compounds like thiophene-2-carboxamide and 2,5-dimethylthiophene have similar thiophene rings but differ in their substituents and chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C12H14N2OS

Molecular Weight

234.32 g/mol

IUPAC Name

N,N,5-trimethyl-2-pyrrol-1-ylthiophene-3-carboxamide

InChI

InChI=1S/C12H14N2OS/c1-9-8-10(11(15)13(2)3)12(16-9)14-6-4-5-7-14/h4-8H,1-3H3

InChI Key

XUDKFXAEOZWLGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)N2C=CC=C2)C(=O)N(C)C

Origin of Product

United States

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